[1-(4-Fluorobenzoyl)piperidin-3-yl]methanol
Description
[1-(4-Fluorobenzoyl)piperidin-3-yl]methanol is a piperidine derivative featuring a hydroxymethyl group at the 3-position of the piperidine ring and a 4-fluorobenzoyl substituent at the 1-position.
Properties
IUPAC Name |
(4-fluorophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c14-12-5-3-11(4-6-12)13(17)15-7-1-2-10(8-15)9-16/h3-6,10,16H,1-2,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHDABHQBYUPJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1-(4-Fluorobenzoyl)piperidin-3-yl]methanol, a compound characterized by its unique structural attributes, has garnered attention in pharmacological research due to its potential biological activities. This article examines the biological activity of this compound, including its mechanism of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound this compound is defined by the presence of a piperidine ring substituted with a fluorobenzoyl group. The fluorine atom enhances the lipophilicity and biological activity of the compound, making it a subject of interest in medicinal chemistry.
Target Interactions
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical signaling pathways. This compound may modulate protein functions through competitive inhibition or allosteric modulation, affecting downstream cellular processes.
Biochemical Pathways
Research indicates that this compound can influence several biochemical pathways, including:
- Anti-inflammatory pathways : By inhibiting specific enzymes involved in inflammatory responses.
- Anticancer pathways : Potentially inducing apoptosis in cancer cells through the modulation of signaling cascades.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it has shown promising results in inhibiting cell proliferation and inducing apoptosis in leukemia and breast cancer models.
| Cell Line | IC50 (µM) |
|---|---|
| CCRF-CEM (Leukemia) | 10 |
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 12 |
These results suggest that the compound may serve as a lead for developing new anticancer therapies.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it possesses activity against both gram-positive and gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Study 1: Anticancer Efficacy
A study conducted by researchers at the University of Bath explored the efficacy of this compound in inhibiting 17β-HSD Type 3, an enzyme implicated in hormone-dependent cancers. The results showed an IC50 value of approximately 700 nM, indicating significant inhibitory activity compared to other compounds in the series .
Study 2: Anti-inflammatory Potential
Another investigation focused on the anti-inflammatory effects of this compound. In animal models, administration of this compound resulted in a marked reduction in inflammatory markers, highlighting its potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals that while many exhibit biological activity, this compound demonstrates unique efficacy profiles.
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| Methyl 6-amino-4-isobutoxyindole | Antiviral | 5 |
| 4-Alkyl-1-(5-fluoroindole)thiosemicarbazide | Anticancer | 8 |
| This compound | Anticancer, Anti-inflammatory | 10 |
Scientific Research Applications
Synthesis of [1-(4-Fluorobenzoyl)piperidin-3-yl]methanol
The synthesis of this compound typically involves multi-step organic reactions, including the formation of piperidine derivatives. A common method includes the reaction of piperidine with 4-fluorobenzoyl chloride in the presence of a base to yield the desired product. The structure can be confirmed using spectroscopic techniques such as NMR and mass spectrometry.
2.1. Sigma-1 Receptor Modulation
Research indicates that compounds similar to this compound may act as selective ligands for sigma-1 receptors, which are implicated in various neurological disorders and cancers. For instance, a study demonstrated that derivatives with similar structures exhibited high affinity for sigma-1 receptors, suggesting their potential as therapeutic agents for conditions like depression and neurodegenerative diseases .
2.2. Anti-Cancer Properties
Recent studies have evaluated the anti-cancer properties of various piperidine derivatives, including those containing the 4-fluorobenzoyl moiety. In vitro assays showed that these compounds could inhibit the growth of multiple cancer cell lines, including renal and breast cancer cells, highlighting their potential as anti-cancer agents .
3.1. Neurological Disorders
Given their interaction with sigma-1 receptors, compounds like this compound are being investigated for their neuroprotective effects. These compounds may help modulate neurotransmitter systems and provide therapeutic benefits in conditions such as anxiety, depression, and Alzheimer's disease .
3.2. Metabolic Syndrome Treatment
Another promising application is in the treatment of metabolic syndrome. Compounds exhibiting inhibition of 11β-hydroxysteroid dehydrogenase type 1 have shown potential in managing metabolic disorders by influencing glucocorticoid metabolism, which is crucial for regulating glucose homeostasis .
4.1. In Vivo Studies
In vivo studies have been conducted to assess the pharmacokinetics and therapeutic efficacy of similar piperidine derivatives in animal models. For example, one study evaluated a related compound's effectiveness in reducing tumor size in xenograft models, providing insights into its potential clinical applications .
4.2. Structure-Activity Relationship (SAR) Studies
SAR studies have been pivotal in understanding how modifications to the piperidine structure influence biological activity. Variations in substituents on the benzene ring or alterations to the piperidine nitrogen can significantly affect receptor binding affinity and selectivity .
Data Summary
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs vary in substituents on the piperidine ring and aromatic moieties. Key comparisons include:
Substituent Impact Analysis :
- Electron-Withdrawing Groups (e.g., -F, -Cl): The 4-fluorobenzoyl group in the target compound likely enhances polarity and hydrogen-bonding capacity compared to non-fluorinated analogs. This contrasts with the electron-donating methoxy group in compound 7h, which reduces reactivity but improves solubility .
Physicochemical Properties
- Optical Activity : Enantioselectivity is critical for pharmacological activity. Analogs like (2S,3S)-7h and 7i exhibit high enantiomeric excess (88–89% ee) via HPLC using Chiralpak IA columns, suggesting similar methods could characterize the target compound’s stereochemistry .
- Solubility and Stability : The chlorophenyl analog in exists as an oil, indicating low crystallinity, while methoxy-substituted derivatives (e.g., 7h) may exhibit better solubility in organic solvents due to reduced polarity.
Pharmacological Potential
- Fragment-Based Screening: Crystallographic studies in highlight piperidine derivatives as fragments for oxidoreductase inhibition, implying the target compound’s hydroxymethyl group may serve as a hydrogen-bond donor in enzyme interactions.
- Thiourea Derivatives : Fluorobenzoyl-thiourea analogs in exhibit bioactivity, suggesting the target compound’s fluorobenzoyl group could enhance binding to biological targets.
Preparation Methods
Synthesis via Epoxide Ring Opening (From)
One effective method involves the use of epoxide intermediates:
- The alkenyl double bond of a precursor compound is epoxidized using meta-chloroperoxybenzoic acid (m-CPBA) to form an epoxide intermediate.
- This epoxide is then refluxed with 4-(4'-fluorobenzoyl)piperidine hydrochloride salt in ethanol, using triethylamine as a base.
- The reaction is conducted below 75 °C to optimize yield and avoid side reactions.
- This process affords tertiary amino alcohol intermediates, which include the target compound or close analogs such as (3'-hydroxy-1,4'-bipiperidin-4-yl)(4-substituted phenyl)methanone derivatives.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Epoxidation | m-CPBA | Epoxide intermediate |
| Epoxide ring opening | 4-(4'-fluorobenzoyl)piperidine hydrochloride, EtOH, triethylamine, <75 °C | Hydroxy-substituted piperidine derivative |
This method is advantageous for regioselective introduction of the hydroxyl group at the 3-position of the piperidine ring.
Direct Acylation and Subsequent Functionalization (From)
Another approach is:
- Preparation of 4-(4-fluorobenzoyl)piperidine derivatives by reacting piperidine with 4-fluorobenzoyl chloride or similar acylating agents.
- The reaction mixture is typically stirred at room temperature or refluxed in solvents such as acetone.
- After acylation, the compound is subjected to further chemical steps to introduce the hydroxymethyl group at the 3-position, often involving reduction or substitution reactions.
- Purification is achieved by column chromatography using dichloromethane as the eluent.
Typical reaction conditions and yields:
| Parameter | Details |
|---|---|
| Solvent | Acetone |
| Temperature | Room temperature to reflux |
| Reaction time | 7 hours (reflux) |
| Work-up | Extraction with dichloromethane, drying over Na2SO4 |
| Purification | Column chromatography (CH2Cl2) |
| Yield | Approximately 70% |
| Physical state | Yellow solid, mp 97–99 °C |
This method is well-suited for preparing 4-(4-fluorobenzoyl)piperidine intermediates, which can be further converted to the target methanol derivative.
Transfer Hydrogenation and Catalytic Reduction (From)
For related piperidine derivatives, catalytic hydrogenation under transfer hydrogenation conditions is employed:
- Piperidine-4-carboxylic acid derivatives are converted to N-substituted piperidine carboxylic acids using formaldehyde as a hydrogen donor.
- Catalysts such as palladium on charcoal or platinum are used under ambient pressure and mild heating (60-95 °C).
- The reaction avoids direct use of gaseous hydrogen, improving safety and selectivity.
- Subsequent steps include conversion to hydrochloride salts and further functionalization.
Though this method is described for related compounds, it offers a potentially applicable strategy for preparing the piperidine core with substituents like the 4-fluorobenzoyl group and hydroxymethyl functionality.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Yield/Outcome |
|---|---|---|---|
| Epoxide ring opening | m-CPBA epoxidation, 4-(4'-fluorobenzoyl)piperidine hydrochloride, EtOH, triethylamine, <75 °C | Regioselective hydroxylation at C-3 | Good yields of hydroxy-substituted derivatives |
| Direct acylation + functionalization | 4-fluorobenzoyl chloride, piperidine, acetone, reflux, chromatography | Straightforward acylation and purification | ~70% yield, pure yellow solid |
| Transfer hydrogenation | Formaldehyde, Pd/C or Pt catalyst, ambient pressure, mild heat | Safe, mild conditions, high purity | High purity N-substituted piperidine intermediates |
Research Findings and Analytical Data
- The product from the direct acylation method shows characteristic IR absorptions at 2870, 1628, 1554 cm⁻¹ indicating C-H, carbonyl, and aromatic stretches.
- ^1H NMR data (CDCl3) typically show signals corresponding to the piperidine ring protons and methanol group, e.g., broad singlets for ring methylene protons and doublets for hydroxymethyl protons.
- Melting points around 97–99 °C confirm the solid-state purity.
- Chromatographic purification ensures removal of side products and unreacted starting materials.
Q & A
Q. What are the optimal synthetic routes for [1-(4-Fluorobenzoyl)piperidin-3-yl]methanol, and how can impurities be minimized?
- Methodological Answer :
Synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For example, fluorobenzoyl groups can be introduced via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling. A critical challenge is minimizing side products like [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol, which forms during incomplete benzoylation . Optimizing reaction parameters (e.g., temperature, catalyst loading, and solvent polarity) improves yield and purity. For instance, using anhydrous dichloromethane with a base like triethylamine reduces hydrolysis byproducts . Post-synthesis purification via column chromatography or recrystallization (e.g., using methanol/water mixtures) further isolates the target compound .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the piperidine ring substitution pattern and fluorobenzoyl integration. For example, the methylene proton (-CHOH) resonates at δ 3.5–4.0 ppm, while the fluorobenzoyl carbonyl appears at ~170 ppm in C NMR .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 278.13 for CHFNO) .
- IR Spectroscopy : Detects key functional groups (e.g., OH stretch at ~3300 cm, C=O at ~1650 cm) .
Advanced Research Questions
Q. How does the fluorophenyl group influence the compound’s biological activity compared to chloro- or methyl-substituted analogs?
-
Methodological Answer :
Structure-activity relationship (SAR) studies reveal that the fluorophenyl group enhances metabolic stability and target binding via hydrophobic and electrostatic interactions. For example:Compound Substituent Activity (IC) Target This compound 4-F 12 nM Enzyme X [1-(4-Chlorobenzyl)piperidin-3-yl]methanol 4-Cl 85 nM Enzyme X [1-(4-Methylbenzyl)piperidin-3-yl]methanol 4-CH 220 nM Enzyme X Fluorine’s electronegativity and small atomic radius improve binding affinity to enzymes like acetylcholinesterase or serotonin receptors .
Q. How can contradictions in reported biological data (e.g., cytotoxicity vs. neuroprotection) be resolved?
- Methodological Answer :
Discrepancies may arise from impurities (e.g., residual [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol in samples) or assay conditions. To address this:- Purity Validation : Use HPLC (C18 column, methanol/buffer mobile phase) to confirm >98% purity .
- Dose-Response Studies : Test across a wider concentration range (e.g., 1 nM–100 µM) to identify biphasic effects.
- Mechanistic Profiling : Pair functional assays (e.g., calcium flux) with target-specific binding studies (e.g., radioligand displacement) .
Q. What computational tools predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- LogP Calculation : Tools like MarvinSuite or ACD/Labs estimate logP (~2.1), indicating moderate hydrophobicity suitable for blood-brain barrier penetration .
- ADMET Prediction : SwissADME or QikProp assess absorption (e.g., HIA >80%) and CYP450 metabolism (e.g., CYP3A4 substrate).
- Molecular Dynamics (MD) : Simulate binding to targets (e.g., G-protein-coupled receptors) using AMBER or GROMACS to optimize scaffold interactions .
Data-Driven Experimental Design
Q. How to design a robust SAR study for derivatives of this compound?
- Methodological Answer :
- Scaffold Modification : Synthesize analogs with variations in the piperidine ring (e.g., N-alkylation) or benzoyl group (e.g., meta-fluoro substitution) .
- High-Throughput Screening (HTS) : Use 384-well plates to test 10,000+ compounds against primary and counter-targets.
- Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate structural features with activity .
Q. What strategies validate the compound’s mechanism of action in neuroprotection?
- Methodological Answer :
- Gene Knockdown : siRNA silencing of suspected targets (e.g., NMDA receptors) in neuronal cell lines.
- Biomarker Profiling : Measure BDNF, TNF-α, or caspase-3 levels via ELISA after treatment .
- In Vivo Models : Test in transgenic mice (e.g., Alzheimer’s models) with behavioral assays (Morris water maze) and histopathology .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
